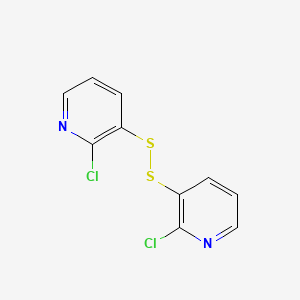
Pyrazino(1,2-a;4,5-a')diindole-6,13-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazino(1,2-a;4,5-a’)diindole-6,13-dione: is a complex organic compound with the molecular formula C18H10N2O2. It features a unique structure comprising multiple aromatic rings, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazino(1,2-a;4,5-a’)diindole-6,13-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as indole derivatives can be reacted with pyrazine derivatives in the presence of a strong acid catalyst to facilitate ring closure and formation of the desired compound. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of Pyrazino(1,2-a;4,5-a’)diindole-6,13-dione may utilize continuous flow reactors to enhance yield and purity. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of automated systems can improve scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Pyrazino(1,2-a;4,5-a’)diindole-6,13-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced using reagents like halogens or
Properties
CAS No. |
58881-41-7 |
|---|---|
Molecular Formula |
C18H10N2O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
3,13-diazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene-2,12-dione |
InChI |
InChI=1S/C18H10N2O2/c21-17-15-9-11-5-1-3-7-13(11)19(15)18(22)16-10-12-6-2-4-8-14(12)20(16)17/h1-10H |
InChI Key |
KVIOIFKWKBDGAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3N2C(=O)C4=CC5=CC=CC=C5N4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12814839.png)









